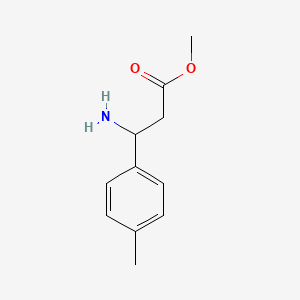

Methyl 3-amino-3-(4-methylphenyl)propanoate

Description

Chemical Structure: Methyl 3-amino-3-(4-methylphenyl)propanoate (C₁₂H₁₅NO₂) is an ester derivative of 3-aminophenylpropanoic acid, featuring a 4-methylphenyl group at the β-position of the amino acid backbone. It is commonly synthesized via the Rodionov reaction, which involves condensation of aldehydes with malonic ester derivatives followed by esterification .

Properties

IUPAC Name |

methyl 3-amino-3-(4-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLNOOURNGVKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273643 | |

| Record name | Methyl β-amino-4-methylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198959-38-5 | |

| Record name | Methyl β-amino-4-methylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198959-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-amino-4-methylbenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-amino-3-(4-methylphenyl)propanoic acid

The most straightforward method involves the esterification of the free amino acid with methanol in the presence of an acid catalyst or via thionyl chloride activation:

- The free acid, 3-amino-3-(4-methylphenyl)propanoic acid, is suspended in methanol.

- Thionyl chloride is added dropwise under controlled temperature to form the methyl ester via in situ formation of the acid chloride intermediate.

- The reaction mixture is refluxed for several hours to ensure complete esterification.

- After reaction completion, the mixture is concentrated, and the product is extracted and purified by solvent extraction and drying.

- Yields reported in analogous compounds (e.g., 4-chlorophenyl analog) reach up to 90% with high purity confirmed by GC-MS and elemental analysis.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, thionyl chloride, reflux 8 h | Controlled addition to manage exotherm |

| Workup | Concentration, aqueous extraction, drying | Extraction with ethyl acetate, drying over sodium sulfate |

Multi-component condensation (Mannich-type reaction)

Another approach involves the condensation of malonic acid, 4-methylbenzaldehyde, and ammonium acetate in ethanol under reflux to form the amino acid precursor:

- Malonic acid, 4-methylbenzaldehyde, and ammonium acetate are refluxed in ethanol for ~8 hours.

- The reaction mixture initially clears and then precipitates the amino acid product.

- The precipitate is filtered and purified to give 3-amino-3-(4-methylphenyl)propanoic acid with yields around 85%.

This amino acid can then be converted to the methyl ester as described above.

Asymmetric synthesis and chiral resolution

For applications requiring enantiomerically enriched this compound, chiral auxiliaries or resolution agents such as D-tartaric acid or chiral amino acid derivatives (e.g., N-isopropoxycarbonyl-S-valine) are employed:

- The amino acid ester is reacted with chiral protecting groups under low temperatures to form diastereomeric intermediates.

- These intermediates can be separated chromatographically or crystallized to enrich one enantiomer.

- Subsequent removal of protecting groups yields the optically pure this compound.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors for esterification to improve yield and reproducibility.

- Process optimizations include controlled addition of thionyl chloride and efficient solvent recovery.

- Environmental considerations favor minimizing organic solvent use and waste generation, with some processes using phase-transfer catalysts to improve reaction efficiency.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification via thionyl chloride | 3-amino-3-(4-methylphenyl)propanoic acid | Methanol, thionyl chloride, reflux | ~90 | Straightforward, high yield, scalable |

| Multi-component condensation | Malonic acid, 4-methylbenzaldehyde, ammonium acetate | Ethanol, reflux ~8 h | ~85 | One-pot synthesis of amino acid precursor |

| Chiral resolution/asymmetric synthesis | Racemic ester + chiral auxiliary | Low temp, chiral amino acid derivatives | Variable | Enables enantiomeric enrichment |

Research Findings and Analytical Data

-

- Optimized esterification yields exceed 90%.

- Multi-component condensation yields around 85%, with purity sufficient for further synthetic use.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated aromatic compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-3-(4-methylphenyl)propanoate and its derivatives find applications across various scientific disciplines:

- Medicinal Chemistry: It is investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Biochemistry: It serves as a biochemical probe to study enzyme interactions.

- Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex organic molecules.

- Pharmacology: The compound's ability to form hydrogen bonds allows it to interact with biological molecules, potentially influencing enzyme activity and receptor modulation, leading to therapeutic applications, particularly in neurotransmitter systems.

Research Findings

Research indicates that methyl (3R)-3-amino-3-(4-methylphenyl)propanoate exhibits various biological activities. Studies on related compounds have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutic agents. Derivatives of this compound can inhibit key inflammatory mediators, suggesting a potential role in treating inflammatory diseases. Molecular docking studies have provided insights into how these compounds interact with biological targets, enhancing understanding of their therapeutic potential.

Case Studies

Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has been highlighted in several case studies for its therapeutic potential:

- Antidepressant Activity: One study investigated its effects on animal models of depression, showing significant improvement in behavioral tests compared to controls, indicating its potential as an antidepressant agent.

- Neuroprotective Effects: Research has demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 209.25 g/mol (free base) .

- CAS Registry : 622247-21-6 (free base); hydrochloride salts (e.g., 1001180-63-7) are also documented .

- Applications : Serves as a critical intermediate in medicinal chemistry, particularly in the development of αvβ6 integrin antagonists for treating pulmonary fibrosis .

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

The biological activity and physicochemical properties of methyl 3-amino-3-arylpropanoates are highly sensitive to substituents on the phenyl ring. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance binding affinity to hydrophobic pockets in target proteins but may reduce solubility .

- Electron-Donating Groups (e.g., -OCH₃) : Improve aqueous solubility but could decrease membrane permeability .

- Methyl Group (4-CH₃) : Offers optimal balance between lipophilicity and solubility, making it a preferred scaffold in αvβ6 integrin antagonists .

Positional Isomerism and Stereochemistry

- Positional Isomers: Substitution at the 2-position (e.g., methyl 3-amino-2-(4-chlorophenyl)propanoate) alters steric interactions, reducing αvβ6 activity compared to 3-substituted analogs .

- Stereochemical Effects: (3R)- and (3S)-enantiomers of methyl 3-amino-3-(4-methylnaphthyl)propanoate exhibit distinct biological profiles, emphasizing the role of chirality in drug design .

Derivatives and Salt Forms

- Hydrochloride Salts: Improved crystallinity and stability (e.g., methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, CAS 1269634-11-8) .

- Carboxylic Acid Analogs: 3-Amino-3-(4-methylphenyl)propanoic acid (CAS 622247-21-6) lacks the ester group, reducing cell permeability but enhancing solubility .

Biological Activity

Methyl 3-amino-3-(4-methylphenyl)propanoate, also known as methyl 3-amino-3-(p-tolyl)propanoate, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an amino group and a methylphenyl substituent. Its molecular formula is , and it has a specific InChI code that allows for precise identification in chemical databases.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effective antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. Preliminary results suggest that it may possess significant cytotoxic activity, comparable to established chemotherapeutic agents .

- Proteomics Applications : The compound has potential applications in proteomics research, where it could serve as a biochemical reagent in the synthesis of more complex molecules .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each with distinct advantages regarding yield and purity. Common synthetic routes include:

- Direct Amination : Involves the reaction of propanoic acid derivatives with amines under controlled conditions.

- Acylation Reactions : Utilizing acyl chlorides to introduce the amino group effectively.

- Reflux Methods : Employing reflux conditions to enhance reaction rates and yields.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-2-(4-methylphenyl)methylpropanoate | Similar amino structure; potential flavor compound | |

| Ethyl 3-amino-3-(4-methylphenyl)propanoate | Ethyl instead of methyl; similar biological activity | |

| 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol | Antitumor activity; structurally related |

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Efficacy : A study tested various derivatives against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones ranging from 10 to 25 mm, suggesting strong antimicrobial potential .

- Cytotoxicity Assessment : In vitro assays on human leukemia cell lines revealed an IC50 value of approximately 15 µM for this compound, indicating moderate cytotoxicity compared to standard chemotherapeutics .

Q & A

Synthesis and Reaction Optimization

1.1 Basic: What synthetic strategies are effective for preparing Methyl 3-amino-3-(4-methylphenyl)propanoate, and how do reaction parameters influence yield? Methodological Answer:

- Nucleophilic Substitution: React 4-methylphenylacetonitrile with methyl acrylate via a Michael addition, followed by catalytic hydrogenation to reduce the nitrile to an amine .

- Esterification: Condense 3-amino-3-(4-methylphenyl)propanoic acid with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

- Key Parameters: Temperature (60–80°C for Michael addition), solvent polarity (DMF for nucleophilic substitution), and catalyst loading (5–10% Pd/C for hydrogenation) significantly impact yield. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane).

1.2 Advanced: How can enantiomeric purity be ensured during synthesis? Methodological Answer:

- Chiral Resolution: Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-amino precursors) or employ asymmetric catalysis (e.g., Jacobsen’s catalyst for aminohydroxylation) .

- Analytical Validation: Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or optical rotation comparison with literature values .

Structural Characterization

2.1 Basic: What spectroscopic methods are critical for characterizing this compound? Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies the methyl ester (δ 3.6–3.8 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.8–2.2 ppm, broad). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) .

- Mass Spectrometry: ESI-MS in positive mode detects [M+H]⁺ (m/z 224.21) .

2.2 Advanced: How can XRD resolve stereochemical ambiguities in crystallographic data? Methodological Answer:

- Single-Crystal XRD: Grow crystals via slow evaporation (ethanol/water). Refinement with SHELXL reveals bond angles and torsion angles, confirming the spatial arrangement of the 4-methylphenyl group .

- Cross-Validation: Compare experimental XRD data (e.g., C–C bond lengths: ~1.54 Å) with computational models (DFT at B3LYP/6-31G* level) .

Biological Activity Evaluation

3.1 Basic: What in vitro models assess the compound’s bioactivity? Methodological Answer:

- Anti-Inflammatory Assays: Use THP-1 monocyte/macrophage models to measure IL-6 inhibition via ELISA. Pretreat cells with 10–50 µM compound for 24 hours .

- Cytotoxicity Screening: MTT assay in HeLa cells (IC₅₀ determination) with 48-hour exposure .

3.2 Advanced: How to design SAR studies for analogs? Methodological Answer:

- Substituent Variation: Synthesize derivatives with nitro ( ), hydroxy (), or halogen substituents. Compare bioactivity trends (e.g., 4-NO₂ enhances electron-withdrawing effects, altering binding affinity).

- Computational Docking: Use AutoDock Vina to model interactions with NF-κB p65, correlating binding energy (ΔG) with experimental IC₅₀ values .

Data Contradiction and Reproducibility

4.1 Basic: How to address yield discrepancies in published synthetic protocols? Methodological Answer:

- Parameter Optimization: Replicate reactions with strict control of anhydrous conditions (e.g., molecular sieves for esterification) and inert atmospheres (N₂/Ar) .

- Side-Product Analysis: Use LC-MS to identify byproducts (e.g., hydrolysis to carboxylic acid under acidic conditions) .

4.2 Advanced: How to resolve conflicting spectral data for stereoisomers? Methodological Answer:

- NOESY NMR: Detect spatial proximity between the 4-methylphenyl group and adjacent protons to assign stereochemistry .

- Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-calculated spectra for absolute configuration .

Stability and Storage

5.1 Basic: What storage conditions prevent degradation? Methodological Answer:

- Recommendations: Store at –20°C under argon in amber vials. Avoid aqueous solvents (risk of ester hydrolysis) .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

5.2 Advanced: How to evaluate hydrolytic stability under physiological conditions? Methodological Answer:

- Simulated Biological Media: Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS every 24 hours. Half-life (t₁/₂) calculations guide prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.